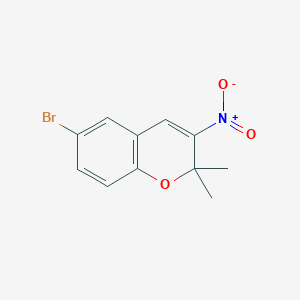![molecular formula C14H9Cl3O B14609131 4-[2,2-Dichloro-1-(4-chlorophenyl)ethenyl]phenol CAS No. 60805-35-8](/img/structure/B14609131.png)
4-[2,2-Dichloro-1-(4-chlorophenyl)ethenyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2,2-Dichloro-1-(4-chlorophenyl)ethenyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenolic hydroxyl group and a dichlorinated ethenyl group attached to a chlorinated phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,2-Dichloro-1-(4-chlorophenyl)ethenyl]phenol typically involves the reaction of 4-chlorophenylacetylene with dichloromethane in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale organic synthesis techniques involving chlorination and phenol functionalization.
化学反応の分析
Types of Reactions
4-[2,2-Dichloro-1-(4-chlorophenyl)ethenyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The ethenyl group can be reduced to form the corresponding ethane derivative.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethane derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
4-[2,2-Dichloro-1-(4-chlorophenyl)ethenyl]phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems due to its structural similarity to certain pesticides.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[2,2-Dichloro-1-(4-chlorophenyl)ethenyl]phenol involves its interaction with biological molecules. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their function. The dichlorinated ethenyl group may interact with cellular membranes, affecting their integrity and function. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
- 4-[2,2-Dichloro-1-(4-methoxyphenyl)ethenyl]phenol
- 2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene
Uniqueness
4-[2,2-Dichloro-1-(4-chlorophenyl)ethenyl]phenol is unique due to its specific combination of a phenolic hydroxyl group and a dichlorinated ethenyl group attached to a chlorinated phenyl ring. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
特性
CAS番号 |
60805-35-8 |
|---|---|
分子式 |
C14H9Cl3O |
分子量 |
299.6 g/mol |
IUPAC名 |
4-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol |
InChI |
InChI=1S/C14H9Cl3O/c15-11-5-1-9(2-6-11)13(14(16)17)10-3-7-12(18)8-4-10/h1-8,18H |
InChIキー |
AUBAESARBOFRRH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=C(Cl)Cl)C2=CC=C(C=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methanone, (5-methoxy-2-phenyl-1-propyl-1H-benz[g]indol-3-yl)phenyl-](/img/structure/B14609075.png)




![3H-Pyrazolo[1,5-d]tetrazole, 3-methyl-7-phenyl-](/img/structure/B14609095.png)
![1-[(Cyclopent-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14609102.png)



